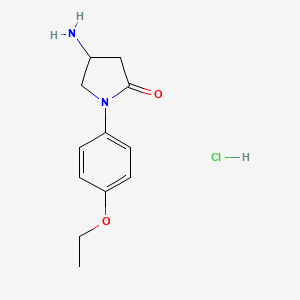![molecular formula C19H18N2O4 B2517099 N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycine CAS No. 1190294-34-8](/img/structure/B2517099.png)
N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyloxy group attached to the indole ring, which is further connected to an acetyl group and glycine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycine typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction where a benzyl halide reacts with the indole derivative in the presence of a base.
Acetylation: The acetyl group is introduced by reacting the benzyloxy-indole derivative with acetic anhydride or acetyl chloride.
Attachment of Glycine: Finally, the acetylated indole derivative is reacted with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions, often leading to the formation of quinone-like structures.
Reduction: Reduction of the indole ring can yield dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Coupling Reactions: The benzyloxy group can participate in various coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Coupling: Palladium catalysts and bases like potassium carbonate.
Major Products
Oxidation: Quinone-like structures.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Coupling: Various biaryl or styrene derivatives.
科学的研究の応用
N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity. The acetyl and glycine moieties can influence the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Bromoindole: A halogenated indole derivative with different reactivity.
N-Acetyltryptophan: An indole derivative with an acetyl group and amino acid moiety.
Uniqueness
N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycine is unique due to the presence of the benzyloxy group, which can significantly alter its chemical and biological properties compared to other indole derivatives. This structural feature can enhance its potential as a therapeutic agent and its utility in various research applications.
特性
IUPAC Name |
2-[[2-(5-phenylmethoxyindol-1-yl)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-18(20-11-19(23)24)12-21-9-8-15-10-16(6-7-17(15)21)25-13-14-4-2-1-3-5-14/h1-10H,11-13H2,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLYEHKNRATUDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(azepan-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2517019.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2517021.png)
![ethyl 2-[2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamido]benzoate](/img/structure/B2517022.png)

![N-[(4-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2517029.png)
![(3R)-1-[(2,4-Dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride](/img/structure/B2517030.png)
![1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2517033.png)





